molecular formula C7H7N3S B1270378 1,3-Benzothiazole-2,5-diamine CAS No. 50480-29-0

1,3-Benzothiazole-2,5-diamine

Cat. No.: B1270378
CAS No.: 50480-29-0
M. Wt: 165.22 g/mol
InChI Key: HGSZQBRMZNHXJZ-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2,5-diamine is a chemical compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol . Its CAS Registry Number is 50480-29-0 . This compound is a derivative of the 1,3-benzothiazole scaffold, a privileged structure in medicinal and materials chemistry consisting of a benzene ring fused to a 1,3-thiazole ring, which confers a coplanar structure and significant electronic properties . The benzothiazole core is a common component of many biologically active compounds and is found in FDA-approved drugs and various natural products . Researchers are intensely interested in benzothiazole derivatives due to their demonstrated wide spectrum of pharmacological activities, which include antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties . Specifically, 2-aminobenzothiazole derivatives have been identified as high-potency antitumor agents and are being explored in ongoing clinical trials . Furthermore, diaminobenzothiazole structures serve as key synthetic intermediates and building blocks in organic synthesis, particularly in the construction of more complex heterocyclic systems for applications in material science, such as in the development of organic semiconductors and dyes . This product is intended for research purposes as a chemical building block or reference standard in investigative studies. It is supplied with a minimum purity and should be stored in a dark place, under an inert atmosphere, at room temperature to ensure stability . Safety Note: This chemical is classified with the signal word "Warning" and may cause health effects such as skin irritation, eye irritation, or toxicity if swallowed. Researchers should consult the Safety Data Sheet (SDS) for detailed handling and hazard information . WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, and it is strictly not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSZQBRMZNHXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354313
Record name 1,3-benzothiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50480-29-0
Record name 1,3-benzothiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1,3 Benzothiazole 2,5 Diamine and Its Analogues

Classical and Contemporary Synthetic Routes to the 1,3-Benzothiazole-2,5-diamine Core

The construction of the this compound nucleus can be achieved through several established and emerging synthetic strategies. These methods primarily focus on the efficient formation of the fused thiazole (B1198619) ring system onto a benzene (B151609) precursor already bearing the required amino functionalities or their precursors.

Condensation and subsequent cyclization represent the most traditional and widely employed methods for synthesizing the benzothiazole (B30560) ring. evitachem.comwikipedia.org These reactions typically involve the reaction of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile, such as an aldehyde, carboxylic acid, or acid chloride. wikipedia.orgindexcopernicus.com

A common pathway involves the condensation of an appropriately substituted 2-aminobenzenethiol with carbonyl compounds. evitachem.com For instance, the reaction of 2-aminothiophenols with aldehydes, often catalyzed by an acid, proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the corresponding benzothiazole. ekb.egresearchgate.net A synthesis route for 1,3-benzothiazole-2,6-diamine, a close analogue of the target compound, involves the reaction of p-phenylenediamine (B122844) with ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine and hydrochloric acid. atbuftejoste.com.ng The reaction proceeds by refluxing the components in ethanol (B145695), followed by cooling to precipitate the product. atbuftejoste.com.ng Another classical approach is the reaction of an aniline (B41778) derivative with a thiocyanate source. For example, the reaction of aniline with acetic acid, bromine, and ammonium thiocyanate leads to the formation of 2-aminobenzothiazole (B30445) derivatives. rsc.org

The following table summarizes representative condensation/cyclization reactions for synthesizing benzothiazole diamine analogues.

Starting Material 1Starting Material 2Reagents/ConditionsProductReference
p-PhenylenediamineAmmonium thiocyanateBromine, HCl, Ethanol, Reflux1,3-Benzothiazole-2,6-diamine atbuftejoste.com.ng
BenzidinePotassium thiocyanateBromineBis(benzothiazole)diamine nih.gov
2-AminothiophenolAldehydesAcid catalyst (e.g., Acetic Acid), Oxidation2-Substituted Benzothiazole indexcopernicus.comekb.eg

A versatile strategy for the synthesis of amino-substituted benzothiazoles, including this compound, involves the chemical reduction of a corresponding nitro-substituted benzothiazole precursor. This two-step approach allows for the introduction of the amino group at a late stage in the synthetic sequence. First, a benzothiazole ring is constructed bearing one or more nitro groups. Subsequently, these nitro groups are reduced to the desired amino functionalities. google.com

Various reducing agents and systems can be employed for this transformation, offering different levels of chemoselectivity. unimi.it Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or the use of metals such as iron, tin, or zinc in acidic media. google.comunimi.it For instance, the Béchamp reduction, which uses iron powder and an acid like acetic acid or hydrochloric acid, is a well-established method for reducing nitroarenes to anilines. unimi.it More modern approaches utilize reagents like trichlorosilane (B8805176) in the presence of an organic base, which provides an efficient and widely applicable method for reducing nitro groups to amines. google.com Another method involves the use of hydroiodic acid (HI) for the reduction of nitro groups, particularly in the synthesis of o-aminophenol derivatives from nitrated phenols. mdpi.com

The choice of reducing agent is critical to avoid the reduction of other sensitive functional groups that may be present on the molecule. organic-chemistry.org The development of highly chemoselective hydrogenation catalysts has been a focus of research to enable the reduction of nitro groups in complex, multifunctional molecules. unimi.itacs.org

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like benzothiazole derivatives from simple starting materials in a single synthetic operation. evitachem.comrsc.org These reactions simplify synthetic procedures by combining multiple reactants in one pot, which reduces reaction time, resource consumption, and waste generation. evitachem.comrsc.org

The Biginelli reaction, a well-known MCR, has been adapted for the synthesis of fused pyrimidine (B1678525) systems, including pyrimido[2,1-b]benzothiazoles. nih.gov In a typical setup, a 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound are reacted together. nih.gov For example, a three-component reaction between 2-aminobenzothiazole, various aldehydes, and ethyl acetoacetate (B1235776) can be catalyzed by acetic acid or other catalysts to yield 4H-pyrimido[2,1-b]benzothiazole derivatives. nih.gov While not directly yielding this compound, these MCRs demonstrate the potential for constructing complex heterocyclic systems based on a pre-formed aminobenzothiazole core, which itself could be the diamine target. The development of MCRs that directly assemble the this compound core is an active area of research. rsc.org

Nitro Group Reduction Strategies

Mechanistic Elucidation of Formation Reactions

The formation of the 1,3-benzothiazole ring via the condensation of 2-aminothiophenols with aldehydes is a well-studied process. The proposed mechanism generally begins with the nucleophilic attack of the amino group of the 2-aminothiophenol onto the carbonyl carbon of the aldehyde. researchgate.netchemrxiv.org This is followed by dehydration to form a Schiff base, or imine, intermediate. chemrxiv.org

The subsequent and key step is an intramolecular cyclization. The thiol group attacks the imine carbon, leading to the formation of a five-membered thiazoline (B8809763) ring, specifically a 2,3-dihydro-1,3-benzothiazole intermediate. researchgate.netchemrxiv.org The final step is the oxidation of this intermediate to the aromatic 1,3-benzothiazole. This oxidation can be effected by various oxidants present in the reaction mixture or by atmospheric oxygen, particularly under visible-light-mediated conditions. chemrxiv.org

In acid-catalyzed reactions, such as those using alkyl carbonic acid generated from CO2 and an alcohol, the acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. researchgate.net The catalyst is regenerated in the final dehydration step. researchgate.net

A general mechanistic pathway is depicted below:

Imine Formation: 2-Aminothiophenol + Aldehyde ⇌ Iminobenzothiazole (Schiff Base) + H₂O

Intramolecular Cyclization: Iminobenzothiazole → 2,3-Dihydro-1,3-benzothiazole

Oxidation: 2,3-Dihydro-1,3-benzothiazole + [O] → 1,3-Benzothiazole + H₂O

Catalysis in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental compatibility of benzothiazole synthesis. Both homogeneous and heterogeneous catalysts are employed to facilitate the key bond-forming steps.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is frequently used in the synthesis of benzothiazoles. indexcopernicus.com Acid catalysis is a common strategy for promoting the condensation reaction between 2-aminothiophenols and aldehydes. indexcopernicus.com Simple Brønsted acids like hydrochloric acid (HCl) and acetic acid (AcOH) are effective in this role. indexcopernicus.comatbuftejoste.com.ng For example, the synthesis of 2-phenyl benzothiazoles can be achieved by reacting 2-aminothiophenol and substituted benzaldehydes in ethanol with acetic acid as the catalyst. indexcopernicus.com Similarly, the formation of 1,3-benzothiazole-2,6-diamine from p-phenylenediamine utilizes concentrated HCl in ethanol. atbuftejoste.com.ng

Recent advancements include the use of self-neutralizing acidic systems, where alkyl carbonic acid, formed in situ from carbon dioxide and an alcohol like methanol, acts as a transient Brønsted acid catalyst. researchgate.net This approach simplifies the work-up procedure as it avoids the need for neutralization with a base. researchgate.net Base-catalyzed condensations have also been developed, using bases like ammonium chloride in a methanol/water solvent system. indexcopernicus.com Furthermore, transition metal complexes can act as homogeneous catalysts; for instance, copper salts have been shown to facilitate efficient synthesis routes for benzothiazoles from readily available starting materials. evitachem.comchinesechemsoc.org

Heterogeneous Catalysis (e.g., Nanocatalysts)

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of modern chemical synthesis, offering advantages such as easier catalyst separation, reusability, and enhanced stability. wikipedia.org In the synthesis of benzothiazole analogues, heterogeneous catalysts, particularly nanocatalysts, have been extensively employed to improve reaction efficiency and promote greener chemical processes. researchgate.net These reactions typically involve the condensation of 2-aminothiophenols with various electrophiles like aldehydes, carboxylic acids, or nitriles. clockss.org

Nanocatalysts are favored due to their high surface-area-to-volume ratio, which provides a greater number of active sites for the reaction. Various metal and metal oxide nanoparticles, often supported on matrices like silica (B1680970) or carbon, have proven effective. For instance, magnetic nanoparticles such as magnetite (Fe₃O₄) are frequently used as core supports. They can be functionalized with a silica shell and further modified with catalytic species like copper (Cu) or other acidic/basic groups. This core-shell structure not only provides a robust platform for the catalyst but also allows for simple magnetic separation from the reaction mixture, enhancing recyclability. tandfonline.comresearchgate.net

Research has demonstrated the use of several magnetic nanocatalysts for the synthesis of 2-arylbenzothiazoles. A notable example is a copper(II) complex immobilized on silica-coated magnetic nanoparticles, [Fe₃O₄@SiO₂-bis(aminopyridine)-Cu(II)], which acts as a highly efficient and reusable catalyst. researchgate.net This catalyst facilitates the synthesis of benzothiazoles with high yields and can be recycled at least six times without a significant loss of activity. researchgate.net Another approach involves a Fe₃O₄@Pyl-Cu nanocatalyst, which serves as an effective acid catalyst for the condensation of aromatic aldehydes with 2-aminothiophenol in ethanol, a green solvent. researchgate.netmdpi.com Similarly, a Fe₃O₄@ABA-aniline-CuI nanocomposite has been developed for the synthesis of benzothiazole-sulfide aryls. atbuftejoste.com.ng

Other heterogeneous catalysts have also been successfully applied. ZnO-beta zeolite has been reported as a simple, high-yield, and reusable catalyst for the synthesis of benzothiazole derivatives from 2-aminothiophenol and various aldehydes. wikipedia.org Likewise, sulfuric acid immobilized on silica gel (H₂SO₄·SiO₂) provides an inexpensive and stable solid acid catalyst with high reactivity for this transformation. researchgate.net

While these heterogeneous catalytic methods are well-established for a wide range of benzothiazole analogues, their specific application for the synthesis of this compound is not prominently documented in the literature. However, it is plausible that these nanocatalyst systems could be adapted for its synthesis, likely starting from precursors such as 2-amino-4-nitrothiophenol followed by reduction, or directly from 1,2,4-triaminobenzene if a suitable thiolation/cyclization agent is employed. The robustness and versatility of these catalytic systems offer a promising avenue for future research into the targeted synthesis of this specific diamine.

Table 1: Examples of Heterogeneous Nanocatalysts in the Synthesis of Benzothiazole Analogues

Catalyst Reactants Solvent Conditions Yield Recyclability Reference
[Fe₃O₄@SiO₂-bis(aminopyridine)-Cu(II)] 2-Aminothiophenol, Aromatic Aldehydes Not specified Not specified High At least 6 cycles researchgate.net
Fe₃O₄@Pyl-Cu 2-Aminothiophenol, Aromatic Aldehydes Ethanol 80 °C, 1 hour Excellent Yes, with magnetic field researchgate.netmdpi.com
Fe₃O₄@SiO₂/collagen 1,2-phenylenediamine, 3-nitrobenzaldehyde Not specified Not specified High Yes, magnetic separation tandfonline.com
ZnO-beta zeolite 2-Aminothiophenol, Various Aldehydes Not specified Not specified High Yes wikipedia.org
ZnO NPs 2-Aminothiophenol, Substituted Aldehydes Ethanol / Neat Room Temp. 76-96% Up to 3 cycles nih.gov
H₂SO₄·SiO₂ 2-Aminothiophenol, Substituted Aldehyde Not specified Not specified High Yes researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of new synthetic routes for heterocyclic compounds like benzothiazoles. semanticscholar.org Traditional synthesis methods often rely on hazardous chemicals, volatile organic solvents, and energy-intensive conditions. molaid.com In contrast, green approaches focus on improving process efficiency, minimizing waste, and using safer, renewable resources. mdpi.comnih.gov

Several green strategies have been successfully applied to the synthesis of benzothiazole analogues. These include the use of alternative energy sources like microwave and ultrasound irradiation, the application of environmentally benign solvents, and the development of solvent-free reaction conditions. molaid.comrsc.org Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and increase product yields by enabling uniform and rapid heating. semanticscholar.orgmolaid.com Studies have shown that the condensation of 2-aminothiophenols with aldehydes under microwave irradiation is highly efficient, often leading to yields between 85-95%. molaid.comrsc.org

The choice of solvent is another critical aspect of green synthesis. Water and ethanol are preferred green solvents due to their low toxicity, availability, and minimal environmental impact. nih.gov The synthesis of 2-arylbenzothiazoles has been effectively carried out in ethanol at moderate temperatures, often coupled with the use of a recyclable catalyst. mdpi.com Another innovative approach involves using deep eutectic solvents (DESs), which are biodegradable and low-cost alternatives to traditional ionic liquids and volatile organic compounds. google.com

Solvent-free or "neat" reactions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. The condensation of 2-aminothiophenol with aldehydes has been achieved under solvent-free conditions, sometimes facilitated by ultrasound irradiation or by using solid catalysts like a hybrid crystal NH₃(CH₂)₄NH₃SiF₆, which allows for short reaction times and excellent yields at room temperature. wikipedia.orgresearchgate.net

Furthermore, the use of carbon dioxide (CO₂) as a renewable C1 building block and a promoter for reactions is a significant advancement. In a CO₂-alcohol system, CO₂ reacts with the alcohol to form an in-situ alkyl carbonic acid, which can catalyze the condensation of 2-aminothiophenol with aldehydes under mild conditions. mdpi.com This method simplifies the work-up process as it avoids the need for neutralization with a base, thus preventing salt waste. mdpi.com

While these green methodologies have been primarily demonstrated for benzothiazole analogues, they hold immense potential for the sustainable synthesis of this compound. Highlighting its relevance to green chemistry, this compound has itself been used as a component in a novel, recyclable nanocatalyst (BTDA@CNC) for the synthesis of other heterocyclic compounds, underscoring the drive towards creating sustainable catalytic cycles. tandfonline.comresearchgate.net

Table 2: Comparison of Green Synthesis Methods for Benzothiazole Analogues

Method Conditions Advantages Findings Reference
Microwave-Assisted Synthesis Microwave irradiation in ethanol (e.g., 80°C, 10 min) Reduced reaction time, high yields (85-95%), lower energy consumption 40% reduction in energy and 50% reduction in waste compared to conventional heating. molaid.comrsc.org
Ultrasound Irradiation Room temperature, solvent-free Environmentally friendly, excellent yields, mild conditions Rapid synthesis of benzothiazoles in the presence of sulphated tungstate. wikipedia.org
Green Solvents (e.g., Water, Ethanol) Room temperature or mild heating Low toxicity, recyclable, low cost Effective for catalyst-mediated condensation reactions. mdpi.comnih.gov
Deep Eutectic Solvents (DESs) Environmental favor conditions Biodegradable, low cost, efficient catalysis Used as an eco-friendly catalyst and medium for multicomponent reactions. google.com
Solvent-Free Synthesis Room temperature, with catalyst (e.g., NH₃(CH₂)₄NH₃SiF₆) Eliminates solvent waste, simple work-up, high yields (90-99%) Efficient condensation of 2-aminothiophenol with aldehydes. researchgate.net
CO₂-Promoted Synthesis CO₂-alcohol system, mild conditions Uses renewable CO₂, avoids base neutralization and salt waste Alkyl carbonic acid formed in-situ acts as a catalyst. mdpi.com

Advanced Spectroscopic Characterization and Structural Analysis of 1,3 Benzothiazole 2,5 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3-benzothiazole-2,5-diamine derivatives, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C. jbarbiomed.comresearchgate.net

In ¹H NMR spectra of benzothiazole (B30560) derivatives, protons in the aromatic region typically appear as multiplets in the range of δ 6.10–8.10 ppm. mdpi.com For instance, in a series of synthesized benzothiazole analogues, the aromatic protons were observed in this region. jyoungpharm.org The protons of the amino groups often present as broad singlets. For example, in one study, the -NH₂ protons of a benzothiazole derivative appeared as a broad singlet at δ 5.12 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework. Carbons bonded to heteroatoms, such as the C2 carbon in the thiazole (B1198619) ring, are characteristically deshielded and appear in the low-field region of the spectrum. mdpi.com For example, the C2 carbon signal in a benzothiazole derivative was observed at δ 173.2 ppm. ekb.eg The chemical shifts of other aromatic carbons provide further confirmation of the substitution pattern on the benzothiazole core. mdpi.com

Two-dimensional NMR experiments, such as COSY, are also employed to establish connectivity between protons and further solidify structural assignments. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Benzothiazole Derivative ekb.eg

Nucleus Chemical Shift (δ ppm) Multiplicity/Assignment
¹H3.24s, 2H, NH₂
3.80s, 1H, NH
7.37-7.98m, 2H, Aromatic
¹³C114.5Aromatic C
117.8Aromatic C
121.5Aromatic C
123.6Aromatic C
145.8Aromatic C
173.2C2 (Thiazole)

s = singlet, m = multiplet

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. jbarbiomed.comresearchgate.net It also provides valuable structural information through the analysis of fragmentation patterns. nih.gov

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for these compounds. mdpi.comnih.gov In EI-MS, the molecular ion peak (M⁺) confirms the molecular weight of the synthesized compound. advancechemjournal.com For example, the EI-MS spectrum of a benzothiazole derivative showed a molecular ion peak at m/z 341.37. asianpubs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. jyoungpharm.org For instance, the HRMS of a derivative gave an [M+H]⁺ ion at 274, confirming its calculated mass. mdpi.com

The fragmentation patterns observed in the mass spectra are characteristic of the benzothiazole core and its substituents, aiding in structural confirmation. The cleavage of bonds adjacent to the thiazole ring and the loss of substituents are common fragmentation pathways.

Table 2: Mass Spectrometry Data for a Synthesized Benzothiazole Derivative asianpubs.org

Compound Ionization Method m/z (Observed) Assignment
T2EI-MS341.37[M]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound derivatives. jbarbiomed.commakhillpublications.co

FT-IR Spectroscopy: The FT-IR spectra of benzothiazole derivatives exhibit characteristic absorption bands corresponding to specific vibrational modes. researchgate.net Key absorptions include:

N-H stretching: The amino groups (-NH₂) typically show stretching vibrations in the region of 3300-3500 cm⁻¹.

C=N stretching: The C=N bond within the thiazole ring gives rise to a characteristic absorption band around 1580-1620 cm⁻¹. mdpi.commakhillpublications.co

Aromatic C=C stretching: These vibrations are observed in the 1450-1600 cm⁻¹ region.

C-S stretching: The C-S bond in the thiazole ring shows a weaker absorption, often around 660 cm⁻¹. makhillpublications.co

For example, the FT-IR spectrum of a synthesized benzothiazole derivative showed a C=N stretching band at 1622 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. researchgate.net Computational studies using Density Functional Theory (DFT) can be used to simulate and assign the vibrational spectra of benzothiazole derivatives, aiding in the interpretation of experimental data. researchgate.net

Table 3: Characteristic FT-IR Frequencies for a Benzothiazole Derivative mdpi.com

Functional Group Vibrational Mode Frequency (cm⁻¹)
C=N (thiazole)Stretching1607
C=NStretching1622

Electronic Spectroscopy (UV-Vis) for Chromophore Investigation

Electronic or UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions and chromophoric systems within this compound derivatives. researchgate.net The benzothiazole ring system is a chromophore that absorbs ultraviolet light, and the position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents. advancechemjournal.com

The UV-Vis spectra of benzothiazole derivatives typically show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The introduction of amino groups as powerful auxochromes significantly influences the electronic absorption spectra. cdnsciencepub.com Solvatochromism, the change in the position of absorption bands with solvent polarity, can provide insights into the nature of the electronic transitions and the charge distribution in the ground and excited states. researchgate.net For instance, a study on new benzothiazole-derived compounds showed that the absorption maxima were affected by the polarity of solvents like ethanol (B145695), acetone, DMF, and DMSO. mdpi.com

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and interpret the electronic absorption spectra of these molecules. scirp.org

Table 4: UV-Vis Absorption Data for a Benzothiazole Derivative in Different Solvents mdpi.com

Solvent λ_max (nm) Molar Extinction Coefficient (ε; L M⁻¹ cm⁻¹)
Acetone34359,000
Ethanol34459,000
DMF35059,000
DMSO35358,950

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for this compound derivatives in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. advancechemjournal.comresearchgate.net

The crystal structure of a benzothiazole derivative confirms the planarity of the fused ring system and the stereochemistry of its substituents. mdpi.combohrium.com For example, the crystal structure of 2-(o-hydroxyphenyl)benzothiazole revealed a planar molecular structure with a strong intramolecular hydrogen bond. scispace.com In another study, the crystal structure of a tin(IV) complex with a benzothiazole-appended ligand showed a distorted trigonal bipyramidal geometry around the tin atom. uky.edu

Crystallographic data for a derivative, N'-(4,5-dimethyl-1,3-benzothiazole-2-yl)-N,N-dimethylethane-1,2-diamine, showed it crystallizes in a triclinic system. The benzothiazole core was nearly planar, and the side chain adopted a gauche conformation. Intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal lattice play a crucial role in the solid-state packing and properties of these compounds. smolecule.com

Table 5: Selected Crystallographic Data for a Benzothiazole Derivative

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.0195
b (Å)10.5958
c (Å)10.8419
α (°)65.421
β (°)85.604
γ (°)68.904

Elemental Analysis and Chromatographic Purity Assessment Techniques

Elemental analysis and chromatographic techniques are essential for verifying the empirical formula and assessing the purity of synthesized this compound derivatives. jbarbiomed.comnih.govadvancechemjournal.comresearchgate.netresearchgate.netfrontiersin.org

Elemental Analysis: This technique determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. advancechemjournal.com The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm its accuracy. mdpi.com For example, the calculated and found elemental compositions for a synthesized benzothiazole derivative were in close agreement, confirming its formula. mdpi.com

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of reactions and to get a preliminary assessment of the purity of the products. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of the synthesized compounds, often providing purity values greater than 95%. jbarbiomed.comjyoungpharm.orgfrontiersin.org

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile benzothiazole derivatives. gdut.edu.cn

Table 6: Elemental Analysis Data for a Benzothiazole Derivative mdpi.com

Element Calculated (%) Found (%)
C60.6860.26
H4.314.40
N16.3316.30
S12.4612.39

Biological Activity Profiling and Medicinal Chemistry Applications of 1,3 Benzothiazole 2,5 Diamine Derivatives

Anticancer and Cytotoxic Investigations

Derivatives of the benzothiazole (B30560) scaffold have demonstrated significant potential as anticancer agents. rjptonline.orgnih.gov Research into these compounds has explored their cytotoxic effects against various cancer cell lines and the underlying molecular mechanisms responsible for their activity.

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. frontiersin.org Studies have shown that certain benzothiazole derivatives can trigger the intrinsic mitochondrial pathway of apoptosis. frontiersin.org This process involves the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and the subsequent release of cytochrome C. frontiersin.org This cascade ultimately activates caspases, which are key executioner proteins in the apoptotic process. frontiersin.orgscielo.br

For instance, one study found that a novel benzothiazole derivative (BTD) promoted ROS accumulation in colorectal cancer cells, which in turn led to apoptosis. frontiersin.org It was observed that BTD treatment led to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2. frontiersin.org Furthermore, some benzothiazole derivatives have been shown to induce cell cycle arrest, a process that halts cell division. frontiersin.orgnih.gov While some studies have noted slight S-phase arrest, this effect is not always statistically significant. frontiersin.org

The table below summarizes the observed cellular mechanisms of action for selected benzothiazole derivatives.

Derivative TypeCancer Cell LineObserved Cellular Mechanism
Benzothiazole derivative (BTD)Colorectal Cancer CellsApoptosis induction via ROS-mediated mitochondrial pathway. frontiersin.org
Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivativesMDA-MB-231, SKOV3, A549Cell cycle arrest and apoptosis induction. nih.gov
1,2,5-Trisubstituted benzimidazolesJurkat, K562, MOLT-4, HeLa, HCT116, MIA PaCa-2Apoptosis induction via mitochondrial dysfunction. acs.org

Inhibition of Key Biological Targets (e.g., Kinases, Topoisomerases)

The anticancer activity of benzothiazole derivatives is also attributed to their ability to inhibit key enzymes essential for cancer cell survival and proliferation. Kinases and topoisomerases are prominent targets.

Kinase Inhibition: Several benzothiazole derivatives have been identified as potent kinase inhibitors. researchgate.net They often act as competitive inhibitors at the ATP-binding site of protein kinases, such as VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors). scielo.brresearchgate.net For example, a class of 1,3-benzothiazole derivatives was designed to target pan-RAF kinase inhibition, demonstrating significant cellular activity against mutated BRAF or NRAS cancer cell lines. researchgate.net

Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. nih.gov Certain benzothiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and cell death. nih.gov One study identified a 3-aminobenzothiazole-3-ium derivative as having potent topoisomerase II inhibitory activity, suggesting it acts on the enzyme at low doses and also binds to the DNA minor groove at higher concentrations. nih.gov Another class of benzothiazole derivatives has been developed as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govacs.org

The following table details the inhibition of key biological targets by specific benzothiazole derivatives.

Derivative/CompoundTarget EnzymeType of Inhibition
1,3-Benzothiazole derivativesPan-RAF KinaseSelective, targeting the ATP-binding site. researchgate.net
3-Aminobenzothiazole-3-ium 4-methylbenzene sulfonateTopoisomerase IIPotent inhibitory activity. nih.gov
Benzothiazole ethyl urea (B33335) compoundsDNA gyrase and Topoisomerase IVPotent ATPase activity inhibition. nih.gov
4,5-Dibromopyrrole-2-carbonyl substituted benzothiazole-2,6-diamineDNA gyrasePotent inhibition. nih.gov

In Vitro and In Vivo Biological Screening Methodologies

The evaluation of the anticancer potential of 1,3-benzothiazole-2,5-diamine derivatives involves a combination of in vitro and in vivo screening methods.

In Vitro Screening: The initial assessment of anticancer activity is typically performed using in vitro assays on various cancer cell lines. scielo.brnih.gov The MTT assay is a common colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. rjptonline.org This allows for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. nih.gov For example, some aryl imidazole (B134444) derivatives containing a benzothiazole moiety showed cytotoxicity at low concentrations against cell lines like HepG2. scielo.br Similarly, fluorinated 2-aryl benzothiazole derivatives were evaluated against MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov

The table below provides examples of cell lines and screening methods used in the evaluation of benzothiazole derivatives.

Derivative TypeCell Lines UsedScreening Methodologies
Arylimidazole derivatives with benzothiazoleHepG2, MCF-7, HeLaCytotoxicity assays. nih.gov
Fluorinated 2-aryl benzothiazolesMDA-MB-468, MCF-7GI50 determination. nih.gov
Benzothiazole derivative (BTD)CT26 (in mice)In vivo tumor growth inhibition. frontiersin.org
Amidino substituted benzimidazoles/benzothiazolesA549, HCC827, NCI-H358MTS cytotoxicity assay, BrdU proliferative assay (2D and 3D). nih.gov

Antimicrobial Efficacy

Benzothiazole derivatives have emerged as a significant class of compounds with broad-spectrum antimicrobial activity. scielo.brscielo.br They have been investigated for their effectiveness against a range of pathogenic bacteria and fungi. mdpi.com

Antibacterial Spectrum and Potency

Derivatives of 1,3-benzothiazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. scielo.brijrpc.com The position and nature of substituents on the benzothiazole ring play a crucial role in determining the antibacterial potency. nih.gov

Several studies have synthesized and evaluated series of benzothiazole derivatives, revealing significant inhibitory effects. For example, some benzothiazole-1,2,3-triazole compounds showed activity against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. scielo.br Another study reported that certain pyrimidine (B1678525) benzothiazole derivatives exhibited potent activity against S. aureus and Salmonella typhi. nih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of these compounds. nih.gov Some derivatives have shown MIC values comparable to or even better than standard antibiotics like ciprofloxacin (B1669076) and ampicillin. nih.gov For instance, certain 2-arylbenzothiazole analogues displayed excellent activity against Enterococcus faecalis and Klebsiella pneumoniae. nih.gov

The table below presents the antibacterial spectrum of various benzothiazole derivatives.

Derivative TypeGram-Positive BacteriaGram-Negative Bacteria
Benzothiazole-1,2,3-triazolesB. cereus, S. aureus scielo.brE. coli, P. aeruginosa scielo.br
Pyrimidine benzothiazole derivativesS. aureus nih.govS. typhi, E. coli nih.gov
2-Arylbenzothiazole analoguesE. faecalis nih.govK. pneumoniae nih.gov
Phenyl urea clubbed benzothiazole analoguesS. aureus, E. faecalis nih.gov-
Pyrrolidine-2-one benzothiazole derivatives-P. aeruginosa, E. coli nih.gov

Antifungal Properties

In addition to their antibacterial effects, many benzothiazole derivatives exhibit significant antifungal properties. scielo.brmdpi.com They have been tested against various fungal strains, including clinically relevant species like Candida albicans, Candida parapsilosis, and Candida krusei. scielo.br

Studies have shown that the antifungal activity is also influenced by the specific substitutions on the benzothiazole core. rjptonline.org For example, the presence of a mercapto group at the 2-position of the benzothiazole nucleus has been found to be important for activity against bacteria, while bulky substituents at the 6-position can enhance antifungal activity. researchgate.net Some synthesized benzothiazole compounds have shown antifungal activity comparable to standard antifungal drugs. scielo.br For instance, certain heteroaryl derivatives of benzothiazole displayed good potency against Trichophyton viride and Aspergillus niger. mdpi.com

The table below summarizes the antifungal properties of selected benzothiazole derivatives.

Derivative TypeFungal Strains
Benzothiazole-1,2,3-triazolesFusarium solani, C. albicans scielo.br
General benzothiazole compoundsC. albicans, C. parapsilosis, C. krusei scielo.br
Heteroaryl benzothiazole derivativesT. viride, A. niger mdpi.com
2-Mercapto-1,3-benzothiazole isostersC. albicans, C. tropicalis researchgate.net

Antiviral Activities

Derivatives of 1,3-benzothiazole have demonstrated notable antiviral properties against a range of DNA and RNA viruses. nih.govacs.orgacs.orgnih.gov A series of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were synthesized and evaluated for their in vitro antiviral activities. nih.govacs.orgnih.gov

In one study, several synthesized compounds showed a viral reduction of 50% or more against Coxsackievirus B4 (CBV4). nih.gov Specifically, compounds 7e , 7f , and 13a exhibited significant activity against Herpes Simplex Virus-1 (HSV-1), while compounds 7f and 13a also showed a 60% viral reduction against Hepatitis A virus (HAV). nih.gov Furthermore, compound 13a displayed moderate potency against both Hepatitis C virus (HCVcc) and Human Adenovirus 7 (HAdV7). nih.gov The antiviral activity of these compounds is attributed to their ability to inhibit the USP7 enzyme. nih.govacs.org

Another study focused on benzothiazole derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety. Compound 5i (N-(5-methoxybenzo[d]thiazol-2-yl)-2-((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide) showed protective and inactivation activities of 79.5% and 88.3% against Tobacco Mosaic Virus (TMV), respectively, which were better than the commercial agent ningnanmycin. tandfonline.com

Some benzothiazole derivatives have also been investigated for their activity against the Human Immunodeficiency Virus (HIV). mdpi.com For instance, 2-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)benzo[d]thiazole (15 ) was synthesized and proposed to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). mdpi.com

Table 1: Antiviral Activity of Selected 1,3-Benzothiazole Derivatives

Compound Virus Activity Reference
7e Herpes Simplex Virus-1 (HSV-1) >50% viral reduction nih.gov
7f Herpes Simplex Virus-1 (HSV-1), Hepatitis A virus (HAV) >50% and 60% viral reduction, respectively nih.gov
13a Herpes Simplex Virus-1 (HSV-1), Hepatitis A virus (HAV), Hepatitis C virus (HCVcc), Human Adenovirus 7 (HAdV7) >50% viral reduction against HSV-1 and HAdV7; 60% against HAV; 56.7% against HCVcc nih.gov
5i Tobacco Mosaic Virus (TMV) 79.5% protective activity, 88.3% inactivation activity tandfonline.com
15 Human Immunodeficiency Virus (HIV-1) NNRTI activity mdpi.com
38 Coxsackie virus B4, Varicella-zoster virus (TK+ VZV) MIC of 16 microg/ml against Coxsackie B4; EC50 of 9.9 microg/ml against VZV researchgate.net

Anti-inflammatory Response Modulation

Benzothiazole derivatives have been extensively studied for their anti-inflammatory properties. nih.govsphinxsai.comnih.govwiley.com A series of novel benzothiazole compounds were designed, with compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) significantly decreasing the activity of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Mechanistic studies revealed that B7 inhibits both the AKT and ERK signaling pathways, which are involved in inflammation and cancer progression. nih.gov

In another study, new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties were synthesized. nih.gov Compounds 17c and 17i showed significant inhibition of carrageenan-induced rat paw edema, with inhibition percentages reaching up to 80% and 78% respectively after 3 hours. nih.gov Molecular docking studies indicated a strong binding interaction of these compounds with inflammatory receptors. nih.gov

Furthermore, a series of 2-amino benzothiazole derivatives were synthesized and evaluated. sphinxsai.com Compounds Bt2 (5-chloro-1,3-benzothiazole-2-amine) and Bt7 (6-methoxy-1,3-benzothiazole-2-amine) were identified as the most active compounds in reducing carrageenan-induced paw edema in mice. sphinxsai.com The structure-activity relationship (SAR) analysis suggested that electron-withdrawing groups at the 4 or 5 position of the benzothiazole ring increased anti-inflammatory activity. sphinxsai.com

Table 2: Anti-inflammatory Activity of Selected 1,3-Benzothiazole Derivatives

Compound Assay Key Findings Reference
B7 IL-6 and TNF-α activity Significantly decreased cytokine activity nih.gov
17c Carrageenan-induced rat paw edema 80% inhibition at 3 hours nih.gov
17i Carrageenan-induced rat paw edema 78% inhibition at 3 hours nih.gov
Bt2 Carrageenan-induced paw edema Most active compound in the series sphinxsai.com
Bt7 Carrageenan-induced paw edema Most active compound in the series sphinxsai.com

Anti-tubercular Potentials

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new anti-tubercular agents, and benzothiazole derivatives have shown significant promise in this area. nih.govbenthamdirect.comnih.govresearchgate.net

A series of novel benzothiazole (BNTZ) derivatives were synthesized and screened for their anti-tubercular activity. nih.gov Compound BNTZ 9 , which contains an isoquinoline (B145761) nucleus, demonstrated remarkable activity at 8 µg/mL against both susceptible and multi-drug resistant strains of M. tuberculosis. nih.gov Another compound, BNTZ 2 , with a naphthalene (B1677914) nucleus, was active at 6 µg/mL and 11 µg/mL against susceptible and resistant strains, respectively. nih.gov Molecular modeling suggested that these compounds target mycobacterium lysine-ɛ-aminotransferase and decaprenyl-phosphoryl-β-D-ribose 2'-oxidase. nih.gov

In a separate study, diamide (B1670390) benzothiazole derivatives were synthesized and evaluated, with some compounds showing superior activity with a minimum inhibitory concentration (MIC) of 1.6 µg/mL in the Alamar blue assay. benthamdirect.com Similarly, benzothiazole hydrazine (B178648) compounds displayed greater activity (MIC values of 1.6 to 25 μg mL−1) compared to benzothiazole carbohydrazide (B1668358) derivatives. nih.gov

Hybrid molecules incorporating benzothiazole and pyrazole (B372694) scaffolds have also been explored. benthamscience.com Several of these hybrid compounds exhibited excellent in-vitro anti-TB activity, with MIC values as low as 1.6 μg/mL, which is superior to the standard drugs isoniazid (B1672263) and ciprofloxacin. benthamscience.com

Table 3: Anti-tubercular Activity of Selected 1,3-Benzothiazole Derivatives

Compound/Series Strain(s) Activity (MIC) Reference
BNTZ 9 M. tuberculosis H37Rv & MDR strains 8 µg/mL nih.gov
BNTZ 2 M. tuberculosis H37Rv & MDR strains 6 µg/mL & 11 µg/mL, respectively nih.gov
Diamide benzothiazole derivatives Not specified 1.6 µg/mL benthamdirect.com
Benzothiazole hydrazine compounds M. tuberculosis H37Rv 1.6 - 25 μg mL−1 nih.gov
Pyrazole conjugated benzothiazole derivatives M. tuberculosis Up to 1.6 μg/mL benthamscience.com
38 M. tuberculosis H37Rv 79% inhibition researchgate.net

Antimalarial Studies

With the spread of drug-resistant Plasmodium falciparum, there is an urgent need for new antimalarial drugs. banglajol.infocambridge.orgderpharmachemica.comderpharmachemica.com Benzothiazole derivatives have emerged as a promising class of compounds in this regard. cambridge.orgnih.gov

In one study, 39 derivatives of 2-substituted 6-nitro- and 6-amino-benzothiazoles were tested in vitro. cambridge.org Two compounds, A12 and C7 , showed specific and potent antimalarial properties against both drug-sensitive and drug-resistant strains of P. falciparum. cambridge.orgresearchgate.net In vivo studies in mice infected with P. berghei confirmed the efficacy of these compounds, showing a sustained decrease in parasitemia. cambridge.org These compounds were found to be active against all stages of the parasite. cambridge.org

Another study reported the synthesis of six 2,6-substituted benzothiazole derivatives. banglajol.info Compound 3b , with a furoyl group substitution, was the most effective against P. falciparum, with IC50 values of 24.4 µM (24 hours) and 12.3 µM (48 hours). banglajol.info Compound 4 , which has a thiophene (B33073) sulfonamide group, also showed good activity. banglajol.info The presence of a nitro group on the benzothiazole ring was noted to be important for anti-plasmodial activity. banglajol.info

Table 4: Antimalarial Activity of Selected 1,3-Benzothiazole Derivatives

Compound Parasite Strain(s) Activity (IC50/Effect) Reference
A12 P. falciparum (W2, 3D7), P. berghei Potent in vitro and in vivo activity cambridge.orgresearchgate.net
C7 P. falciparum (W2, 3D7), P. berghei Potent in vitro and in vivo activity cambridge.orgresearchgate.net
3b P. falciparum IC50: 24.4 µM (24h), 12.3 µM (48h) banglajol.info
4 P. falciparum IC50: 45.2 µM (24h), 19.4 µM (48h) banglajol.info

Investigations in Neurodegenerative Disorders

Benzothiazole derivatives are being actively investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. bohrium.commdpi.comnih.govmdpi.comnih.govsemanticscholar.orgmdpi.comresearchgate.net

For Alzheimer's disease, research has focused on multitarget-directed ligands. mdpi.comnih.govsemanticscholar.orgrsc.org One study identified compound 15 , a benzothiazole-piperazine derivative, as a potent inhibitor of both acetylcholinesterase (AChE) and Aβ1–42 aggregation, with an IC50 of 0.42 μM for AChE inhibition. mdpi.com Another series of novel benzothiazole derivatives showed significant inhibitory activity against AChE and monoamine oxidase-B (MAO-B), as well as the ability to prevent beta-amyloid plaque formation. rsc.org Compound 4f from this series was particularly potent, with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM against AChE and MAO-B, respectively. rsc.org

In the context of Parkinson's disease and other tauopathies, benzothiazole- and indole-based compounds have been designed to target the aggregation of tau and α-synuclein proteins. nih.gov Compounds 46 and 48 demonstrated high anti-aggregation activity against α-syn fibrils, with compound 48 also remarkably inhibiting α-syn inclusion in cell-based assays. nih.gov

Table 5: Activity of Selected 1,3-Benzothiazole Derivatives in Neurodegenerative Disorder Models

Compound Target/Disorder Model Key Findings Reference
15 Alzheimer's Disease (AChE and Aβ aggregation) IC50 = 0.42 μM for AChE inhibition mdpi.com
4f Alzheimer's Disease (AChE and MAO-B) IC50 = 23.4 nM (AChE), 40.3 nM (MAO-B) rsc.org
46 α-synuclein aggregation High anti-aggregation activity nih.gov
48 α-synuclein aggregation and inclusion High anti-aggregation activity and inhibition of inclusion nih.gov

Other Pharmacological Activities (e.g., Anticonvulsant, Antidiabetic, Antioxidant)

Beyond the activities detailed above, this compound derivatives have shown a range of other pharmacological effects. derpharmachemica.comderpharmachemica.comrjptonline.orgderpharmachemica.com

Anticonvulsant Activity: The benzothiazole nucleus is a component of compounds with demonstrated anticonvulsant properties. derpharmachemica.com

Antidiabetic Activity: Several studies have highlighted the potential of benzothiazole derivatives as antidiabetic agents. rjptonline.orgnih.govmdpi.com A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized, and several compounds showed significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.gov Other studies have shown that the antidiabetic activity of some benzothiazole derivatives is associated with their agonist effect on the peroxisome proliferator-activated receptor (PPAR). mdpi.com

Antioxidant Activity: Benzothiazole derivatives have also been evaluated for their antioxidant properties. researchgate.netnih.gov In one study, amino acid-benzothiazole derivatives were synthesized, and those bearing an ethoxy group at the 6-position of the benzothiazole ring were found to be the most effective antioxidants in a DPPH radical scavenging assay. researchgate.net Another study devised a series of benzothiazoles and investigated their antioxidant and photoprotective properties for skin protection. nih.gov Compounds 9a and 10a exhibited excellent UVB filtering capacity and antioxidant activity, making them promising candidates for skin protective agents. nih.gov

Table 6: Other Pharmacological Activities of Selected 1,3-Benzothiazole Derivatives

Activity Compound/Series Key Findings Reference
Antidiabetic N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides Significant lowering of plasma glucose; potential 11β-HSD1 inhibition nih.gov
Antioxidant Amino acid-benzothiazole derivatives with 6-ethoxy group Most effective antioxidants in the series researchgate.net
Antioxidant/Photoprotective Compounds 9a and 10a Excellent UVB filtering and antioxidant activity nih.gov

Structure Activity Relationship Sar and Ligand Design Principles for 1,3 Benzothiazole 2,5 Diamine Scaffolds

Influence of Substituent Nature and Position on Bioactivity

The biological activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govmdpi.com The positions available for substitution on the benzothiazole ring, particularly positions 2, 4, 5, 6, and 7, are active sites for modification. rjptonline.org Changes at these positions can significantly alter the compound's pharmacological profile. derpharmachemica.comnih.gov

For instance, substitutions at the C-2 position are common and have a profound impact on bioactivity. derpharmachemica.com The introduction of different groups at this position can lead to a variety of biological responses, including anticancer, antimicrobial, and anti-inflammatory activities. derpharmachemica.comrjptonline.org The benzene (B151609) ring of the benzothiazole scaffold also offers multiple sites for substitution. For example, the presence of an electron-withdrawing group like a chloro (-Cl) group at position 4 has been found to increase antifungal activity in some 2-mercaptobenzothiazole (B37678) derivatives. derpharmachemica.com Conversely, introducing a methoxy (B1213986) (-OCH3) group at the same position can confer antibacterial properties. derpharmachemica.com

In the context of anticancer activity, chloro-substituted aminobenzothiazoles have shown greater sensitivity against cancer cell lines compared to their fluoro-substituted counterparts. derpharmachemica.com Furthermore, a review of various benzothiazole derivatives indicates that substitutions at the 2, 5, and 6-positions are particularly flexible for achieving diverse biological activities. nih.gov For example, 2,6-disubstituted benzothiazole derivatives have been investigated for their in-vitro anti-cancer efficacy. rjptonline.org

The following table summarizes the influence of various substituents on the bioactivity of benzothiazole scaffolds based on available research.

Position of SubstitutionSubstituent GroupResulting Bioactivity
C-2 Phenyl and substituted phenyl groupsAnticancer, Anti-TB, Anticonvulsant, Anti-inflammatory rjptonline.org
C-2 Pyrano-2,3-pyrazole moietyImproved bacterial inhibition nih.gov
C-2 Ethylene nitrile-amino benzoxazole (B165842) moietyImproved bacterial inhibition nih.gov
C-4 Methoxy group (-OCH3)Antibacterial activity derpharmachemica.com
C-4 Chloro group (-Cl)Increased antifungal activity derpharmachemica.com
C-6 Chloro group (-Cl) on aminobenzothiazoleIncreased sensitivity to cancer cell lines derpharmachemica.com
2, 5, and 6 Heteroaryl substitutionsFlexible for achieving diverse activities nih.gov

Rational Design of 1,3-Benzothiazole-2,5-diamine Analogues for Target Specificity

Rational drug design aims to develop new compounds with improved potency, selectivity, and reduced toxicity. rsc.org For this compound and its analogues, this involves modifying the core structure to enhance its interaction with specific biological targets. researchgate.net This process often relies on understanding the SAR and can be guided by computational methods.

One key strategy is pharmacophoric hybridization, which involves combining the benzothiazole scaffold with other pharmacologically active moieties to create hybrid molecules with enhanced efficacy and potentially new mechanisms of action. rsc.org This approach aims to develop molecules that can bind to multiple targets or have improved affinity for a single target. researchgate.net

For example, in the development of inhibitors for specific enzymes, the benzothiazole core can be systematically modified. The replacement of a sulfonyl linkage with a carbonyl amide linkage in a series of 1H-1,2,3-triazole-4-carboxamides was explored to generate analogues with different cellular activities. nih.gov This highlights how subtle changes in the linker between the benzothiazole core and other parts of the molecule can significantly impact biological outcomes.

The design of analogues also considers the electronic properties of the substituents. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the benzothiazole ring system, thereby influencing its binding affinity to target proteins. mdpi.com For instance, in the design of fluorescent probes, the strategic placement of electron-donating amine groups and electron-withdrawing nitro groups on a benzothiadiazole core can fine-tune the molecule's optical and electronic properties. mdpi.com

The table below illustrates some rational design strategies for benzothiazole analogues.

Design StrategyModificationIntended Outcome
Pharmacophoric Hybridization Combining benzothiazole with other active moieties. rsc.orgEnhanced efficacy, improved binding affinity, reduced toxicity. rsc.org
Linker Modification Replacing a sulfonyl linkage with a carbonyl amide. nih.govAltered cellular activity and target interaction. nih.gov
Bioisosteric Replacement Substituting groups with similar physical and chemical properties. core.ac.ukDecrease toxicity, improve pharmacokinetic profile. core.ac.uk
Electronic Tuning Introduction of electron-donating or electron-withdrawing groups. mdpi.comModified electronic properties and binding affinity. mdpi.com

Pharmacophore Development and Structural Optimization

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule's biological activity. dovepress.comresearchgate.net For the this compound scaffold, developing a pharmacophore model helps in understanding the key interactions with its biological target and guides the design of new, more potent compounds. thaiscience.infocolumbiaiop.ac.in

A pharmacophore model is typically generated by analyzing the structures of a set of active compounds and identifying common chemical features. columbiaiop.ac.in These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. thaiscience.info For instance, a study on benzothiazole derivatives as p56lck inhibitors identified a six-point pharmacophore model (AADHRR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). thaiscience.info This model proved useful in predicting the activity of new compounds. thaiscience.info

Once a pharmacophore model is established, it can be used for several purposes:

Virtual Screening: To search large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active. dovepress.com

Lead Optimization: To guide the modification of existing lead compounds to better fit the pharmacophore model and improve their potency and selectivity. core.ac.ukcolumbiaiop.ac.in

3D-QSAR: To develop quantitative structure-activity relationship models that correlate the three-dimensional properties of molecules with their biological activity. thaiscience.info

The table below outlines the key features often considered in the pharmacophore development for benzothiazole derivatives.

Pharmacophoric FeatureDescriptionRole in Bioactivity
Hydrogen Bond Acceptor (A) An atom or group that can accept a hydrogen bond. thaiscience.infoForms key interactions with the biological target. thaiscience.info
Hydrogen Bond Donor (D) An atom or group that can donate a hydrogen bond. thaiscience.infoCrucial for specific binding to the receptor. thaiscience.info
Hydrophobic Site (H) A non-polar region of the molecule. thaiscience.infoInteracts with hydrophobic pockets in the target protein. thaiscience.info
Aromatic Ring (R) A planar, cyclic, conjugated system. thaiscience.infoParticipates in π-π stacking or other aromatic interactions. thaiscience.info

Conformational Analysis and Bioactive Conformation Identification

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and their relative energies. arxiv.org For flexible molecules like many derivatives of this compound, identifying the specific conformation that is responsible for its biological activity (the bioactive conformation) is a key step in drug design.

The benzothiazole core itself is a relatively planar and rigid structure. However, the substituents attached to it, particularly at the 2- and 5-positions, can have significant conformational flexibility. For example, a diethylenediamine side chain attached to a benzothiazole core has been observed to adopt a gauche conformation, which is stabilized by an intramolecular hydrogen bond.

Understanding the preferred conformation of a molecule and its bioactive conformation can be achieved through various experimental techniques, such as X-ray crystallography and NMR spectroscopy, as well as computational methods. arxiv.orgmdpi.com For instance, single-crystal X-ray diffraction can provide precise information about the bond lengths, bond angles, and dihedral angles of a molecule in its solid state. Computational methods, on the other hand, can be used to explore the full conformational space of a molecule and identify low-energy, stable conformations. arxiv.org

The identification of the bioactive conformation is essential for structure-based drug design, where a ligand is designed to fit into the binding site of a target protein. By knowing the precise shape that the ligand needs to adopt, medicinal chemists can design new molecules with improved complementarity to the target, leading to higher potency and selectivity.

The following table summarizes key aspects of conformational analysis for benzothiazole derivatives.

Analysis AspectDescriptionImportance in Drug Design
Planarity of Benzothiazole Core The benzothiazole ring system is nearly planar. Provides a rigid anchor for flexible side chains.
Side Chain Conformation Substituents can adopt various spatial arrangements. Determines the overall shape of the molecule and its fit to the target.
Intramolecular Hydrogen Bonding Hydrogen bonds within the same molecule can stabilize certain conformations. Can lock the molecule into its bioactive conformation.
Dihedral Angles The angle between different planes in the molecule can influence its shape. Defines the relative orientation of different parts of the molecule.

Computational Chemistry and Molecular Modeling of 1,3 Benzothiazole 2,5 Diamine Systems

Quantum Mechanical Studies and Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the electronic structure of 1,3-benzothiazole derivatives. mdpi.comnih.gov These studies focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to determining a molecule's reactivity and its ability to participate in charge transfer interactions. nih.govscirp.org

The distribution of HOMO and LUMO orbitals is often localized on the benzothiazole (B30560) ring system, indicating its central role in the molecule's electronic activity. nih.gov The energy gap (ΔE) between the HOMO and LUMO levels is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability, making the molecule more prone to electronic transitions. mdpi.com For instance, in a series of benzothiazole derivatives, the introduction of different substituents can modulate this energy gap. A study showed that a derivative with a CF3 substituent had the lowest HOMO-LUMO energy gap (4.46 eV) compared to the unsubstituted counterpart (4.73 eV), indicating its higher reactivity. mdpi.com

The electronic structure of benzothiazole derivatives reveals a delocalized system, typically with a negative charge concentration in the heterocyclic portion and a positive charge in the benzene (B151609) ring. chempap.org This charge distribution is fundamental to how the molecule interacts with its environment and biological targets. Quantum-chemical methods like CNDO/2 have been used to study the transmission of substituent effects, showing that electronic influences are more effectively transmitted from the heterocycle to the benzene part of the molecule. chempap.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energies of Selected Benzothiazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Benzothiazole Derivative 1 - - 4.73

Note: Specific HOMO and LUMO energy values for 1,3-Benzothiazole-2,5-diamine were not available in the searched literature, hence representative data for related derivatives is provided. Data sourced from a computational study on benzothiazole derivatives. mdpi.com

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.gov This method is extensively used to study how this compound and its analogs interact with various biological targets, such as protein kinases, enzymes, and DNA. biointerfaceresearch.com

Docking studies have been instrumental in elucidating the mechanism of action for many benzothiazole derivatives. For example, in the context of cancer therapy, docking analyses have shown that benzothiazole compounds can bind to the ATP-binding site of protein kinases like p56lck and VEGFR-2. biointerfaceresearch.comwiley.com The benzothiazole moiety often fits into a lipophilic pocket of the receptor, while amine groups can form crucial hydrogen bonds with key amino acid residues like Asp1044 and Glu883 in VEGFR-2. wiley.com Similarly, studies targeting the p53-MDM2 pathway have identified benzothiazole derivatives with high glide scores, indicating strong binding potential. nih.gov

In the development of antibacterial agents, docking has been used to predict the interaction of benzothiazole derivatives with enzymes like DNA gyrase and MurB. nih.gov These studies help in understanding the structural requirements for potent inhibitory activity. For instance, a study on azo-clubbed benzothiazole analogues showed that the most stable complex with DNA gyrase had a binding affinity of -7.353 kcal/mol. nih.gov Furthermore, molecular docking has been applied to investigate the binding of benzothiazole derivatives to DNA, with some compounds showing effective binding to the minor grooves of AT-rich sequences.

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kemdikbud.go.id These models are valuable for predicting the activity of new compounds and for understanding the structural features that are critical for their function. nih.gov

For benzothiazole derivatives, QSAR and GQSAR analyses have been successfully applied to develop potent anticancer agents. chula.ac.thchula.ac.thresearchgate.net In a GQSAR study on 41 benzothiazole derivatives, the molecules were fragmented, and models were generated using multiple linear regression. chula.ac.thchula.ac.thresearchgate.net The analysis revealed that the presence of hydrophobic groups at one position (R1) and lipophilic groups at another (R2) could potentiate anticancer activity. chula.ac.thchula.ac.th Another QSAR study on benzothiazole derivatives as anticancer agents identified the steric parameter (MRR), the net charge of the first atom of a substituent (QFR), and the square of the hydrophobicity (logP)² as key factors influencing activity. sciengine.com

These models are statistically validated using parameters like the correlation coefficient (r²), cross-validation coefficient (q²), and predicted r² (pred_r²). A robust QSAR model will have high values for these parameters, indicating good internal and external predictive power. chula.ac.th For example, one GQSAR model for anticancer benzothiazoles showed an r² of 0.81, q² of 0.75, and pred_r² of 0.70. chula.ac.th Such models provide valuable insights for the rational design of new, more effective benzothiazole-based drugs. chula.ac.th

Table 2: Key Parameters from a GQSAR Model for Anticancer Benzothiazole Derivatives

Model pred_r² Key Descriptors
Model A 0.81 0.75 0.70 R1-DeltaEpsilonC, R1-XKHydrophilic Area, R2-6 Chain Count
Model B - - - R1-DeltaAlphaB, R1-XKHydrophilic Area, R2-HosoyaIndex

Note: This table presents descriptors from selected GQSAR models developed for a series of 40 benzothiazole derivatives. chula.ac.th

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the prediction of binding free energies over time. nih.govtcmsp-e.com This technique complements molecular docking by exploring the conformational landscape of the complex and refining the understanding of binding interactions.

MD simulations have been employed to study the stability of benzothiazole derivatives within the active sites of their target proteins. nih.govnih.gov For instance, a 200 ns MD simulation of a promising benzothiazole derivative (B25) targeting the p53-MDM2 complex was used to assess the stability and interactions of the complex. nih.govtandfonline.com Similarly, simulations of benzothiazole-thiazole hybrids as p56lck inhibitors have provided insights into their binding patterns. biointerfaceresearch.com

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA). nih.govresearchgate.net Stable RMSD values over the simulation time indicate a stable protein-ligand complex. researchgate.net Binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), provide a more quantitative prediction of binding affinity. tandfonline.com For example, the MM-GBSA analysis of designed benzothiazole derivatives targeting MDM2 showed binding free energies ranging from -44.89 to -79.39 kcal/mol. tandfonline.com

ADMET Prediction and Drug-likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. biointerfaceresearch.cominnovareacademics.in For this compound and its derivatives, various computational tools are used to assess their drug-likeness.

A key component of this assessment is the evaluation against Lipinski's Rule of Five, which predicts oral bioavailability based on molecular properties like molecular weight (<500 Da), logP (<5), number of hydrogen bond donors (<5), and number of hydrogen bond acceptors (<10). innovareacademics.innih.gov Studies on various series of benzothiazole derivatives have shown that many compounds adhere to these criteria, suggesting good potential for oral administration. nih.govinnovareacademics.in

Table 3: List of Compounds Mentioned

Compound Name
This compound
Riluzole
Thioflavin T
Ethoxzolamide
Zopolrestat
Frentizole
2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamide
2-amino-6-trifluoromethoxy benzothiazole

Derivatization Strategies and Synthetic Transformations of 1,3 Benzothiazole 2,5 Diamine

Functionalization at Amino Substituents

The presence of two primary amino groups at the C2 and C5 positions of the benzothiazole (B30560) ring makes them prime targets for various functionalization reactions. These reactions are fundamental in altering the molecule's polarity, steric bulk, and potential for hydrogen bonding.

Acylation and Alkylation:

The amino groups of 1,3-benzothiazole-2,5-diamine readily undergo acylation and alkylation. Acylation, often carried out with acyl chlorides or anhydrides, can produce amide derivatives. evitachem.com For instance, the reaction with chloroacetyl chloride introduces a reactive handle for further modifications. rsc.org Similarly, alkylation with alkyl halides can introduce various alkyl groups to the amino nitrogens. evitachem.comgoogle.com These reactions can be directed to one or both amino groups, depending on the reaction conditions and stoichiometry. For example, N-methylation has been reported to yield N-Methyl-benzothiazole-2,5-diamine. evitachem.com

Schiff Base Formation:

Condensation of the amino groups with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is a cornerstone for creating a diverse library of derivatives. The resulting imine bond can be further reduced to a secondary amine or utilized in the synthesis of more complex heterocyclic systems. The reaction of 2-amino-1,3-benzothiazole derivatives with various aldehydes is a well-established method for synthesizing a wide array of Schiff bases. uobaghdad.edu.iqbhu.ac.in

Table 1: Examples of Functionalization at Amino Substituents

ReagentReaction TypeProduct Type
Acyl Halides/AnhydridesAcylationAmides evitachem.com
Alkyl HalidesAlkylationAlkylated Amines evitachem.comgoogle.com
Aldehydes/KetonesCondensationSchiff Bases uobaghdad.edu.iqbhu.ac.in

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The benzene (B151609) portion of the benzothiazole ring is susceptible to electrophilic aromatic substitution reactions, although the reactivity and regioselectivity are influenced by the existing substituents. The amino groups are strong activating groups and direct incoming electrophiles primarily to the ortho and para positions relative to themselves. lkouniv.ac.in

Halogenation and Nitration:

Halogenation, such as bromination, can introduce halogen atoms onto the aromatic ring. mnstate.edu These halogenated derivatives serve as valuable intermediates for subsequent cross-coupling reactions. Nitration, typically performed with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the ring. lkouniv.ac.inresearchgate.netosi.lv The position of nitration is dictated by the directing effects of the amino and thiazole (B1198619) moieties. Studies on related benzothiazole systems have shown that nitration can occur at various positions on the benzene ring. osi.lvtuni.fi

Due to the electron-rich nature of the benzothiazole ring system, electrophilic substitution reactions can proceed under relatively mild conditions. smolecule.com However, the presence of the activating amino groups can also lead to multiple substitutions if the reaction conditions are not carefully controlled. mnstate.edu

Cross-Coupling Reactions and Heterocyclic Annulations

The derivatized forms of this compound, particularly halogenated intermediates, are excellent substrates for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a widely used method for creating biaryl structures. nih.govfishersci.co.ukacs.org A bromo-substituted this compound derivative can be coupled with a variety of boronic acids to introduce new aryl or heteroaryl groups. This reaction typically employs a palladium catalyst and a base. nih.gov

Ullmann Condensation:

The Ullmann condensation is another important cross-coupling reaction, particularly for the formation of C-N and C-O bonds, often using a copper catalyst. This can be employed to couple the amino groups of this compound with aryl halides.

Heterocyclic Annulations:

The amino and thiol (after potential ring-opening) functionalities of the benzothiazole core can participate in condensation reactions to form fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]benzothiazole (B1198073) derivatives. mdpi.com Furthermore, the diamine can be a building block in the synthesis of more complex polycyclic structures. researchgate.net

Synthesis of Coordination Complexes with Metal Ions

The nitrogen atoms of the thiazole ring and the amino substituents, as well as the sulfur atom, can act as donor sites for coordination with metal ions. This property allows for the synthesis of a wide variety of metal complexes. uobaghdad.edu.iqnih.govqu.edu.iq

The coordination of this compound and its derivatives with various transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) has been reported. nih.govmdpi.comresearchgate.net The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand-to-metal ratio. qu.edu.iqmdpi.com The formation of these complexes is typically achieved by reacting the benzothiazole ligand with a metal salt in a suitable solvent. bhu.ac.innih.gov Spectroscopic techniques are crucial for characterizing the coordination mode and the geometry of the resulting metal complexes. uobaghdad.edu.iqqu.edu.iq

Table 2: Examples of Metal Complexes with Benzothiazole Derivatives

Metal IonTypical GeometryReference
Co(II)Octahedral qu.edu.iq
Ni(II)Octahedral nih.gov
Cu(II)Octahedral qu.edu.iq
Zn(II)Tetrahedral/Octahedral nih.govmdpi.com

Preparation of Hybrid Molecules Incorporating Other Pharmacophores

A significant area of research involves the synthesis of hybrid molecules that covalently link this compound or its derivatives to other pharmacologically active moieties. nih.govelsevier.comnih.govmfd.org.mk This molecular hybridization strategy aims to create new chemical entities with potentially enhanced or novel biological activities by combining the features of two or more pharmacophores. nih.govnih.gov

The synthesis of these hybrids often involves using the functional groups on the benzothiazole core, such as the amino groups, as handles for linking to other molecules. For example, the amino group can be acylated with a carboxylic acid-containing pharmacophore or used in a multi-component reaction to build a more complex structure. rsc.orgscielo.brnih.gov The linker used to connect the two pharmacophores can be varied to optimize the properties of the final hybrid molecule. nih.gov

Recent studies have explored the synthesis of benzothiazole hybrids with various other heterocyclic systems and bioactive fragments, demonstrating the broad applicability of this approach in medicinal chemistry. rsc.orgscielo.brnih.gov

Emerging Applications and Future Research Directions

Catalytic Applications in Organic Synthesis

The unique electronic and structural characteristics of the 1,3-benzothiazole core, combined with the reactive amino groups at the C2 and C5 positions, make 1,3-Benzothiazole-2,5-diamine a candidate for novel catalytic systems. While the field is still developing, recent research has demonstrated its potential as a support for nanocatalysts.

A notable application involves the use of this compound supported on nanocellulose as a recyclable nanocatalyst for the synthesis of 1,2,4-triazole (B32235) derivatives. researchgate.net In a study by Mohammadnia (2023), this novel catalyst facilitated the efficient synthesis of various triazole compounds, which are themselves significant pharmacophores found in a wide array of medicinally active agents. researchgate.net The catalyst system demonstrated the advantages of being recyclable and operating under greener, more sustainable conditions, highlighting a promising avenue for the application of this compound in heterogeneous catalysis. researchgate.net The development of such catalytic systems leverages the stability of the benzothiazole (B30560) ring and the ability of the diamine groups to anchor catalytic species or participate directly in reaction mechanisms. researchgate.netresearchgate.net

Future research may expand on these findings, exploring the utility of this diamine scaffold in a broader range of organic transformations, such as C-C and C-N coupling reactions, condensations, and multicomponent reactions, which are fundamental in modern synthetic chemistry. organic-chemistry.orgresearchgate.net

Advanced Materials Science: Optoelectronics and Fluorescent Probes

Benzothiazole derivatives are widely investigated for their applications in materials science, particularly in the realm of optoelectronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net These applications stem from the inherent photophysical properties of the benzothiazole core, which can be finely tuned through chemical modification. researchgate.netmdpi.com The introduction of donor-acceptor groups can modulate the electronic band gap, influencing the absorption and emission characteristics of the material. mdpi.comresearchgate.net

While specific research into the optoelectronic properties of this compound is limited, the isomeric compound 2,1,3-Benzothiadiazole-4,5-diamine has been utilized to synthesize polymers with enhanced charge transport properties for organic photovoltaic devices. The electron-donating nature of the amino groups in such structures is crucial for creating materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use in electronic devices. mdpi.commdpi.com

The fluorescence characteristics of benzothiazole derivatives also make them excellent candidates for fluorescent probes. researchgate.net Probes based on the related 2-(2′-hydroxyphenyl)-benzothiazole scaffold, for instance, are known to exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that results in a large Stokes shift and dual emission, which is highly desirable for sensing applications. nih.gov Although the specific fluorescent properties of this compound have not been extensively detailed, the presence of two amino groups offers significant potential for designing novel chemosensors. These groups can act as binding sites for analytes, and their interaction can induce changes in the molecule's intramolecular charge transfer (ICT) characteristics, leading to a detectable change in fluorescence. mdpi.com

Benzothiazole Derivative Class Application Key Property/Mechanism Relevant Findings
2,1,3-Benzothiadiazole-based polymersOrganic Photovoltaics (OPVs)Electron-accepting nature, charge transportUsed to synthesize polymers with improved power conversion efficiencies.
Benzothiazole-based materialsOrganic Light-Emitting Diodes (OLEDs)Electroluminescence, photostabilityBlue fluorescent materials have been synthesized, achieving high brightness and efficiency. researchgate.net
2-(2′-hydroxyphenyl)-benzothiazole (HBT)Fluorescent ProbesExcited-State Intramolecular Proton Transfer (ESIPT)Used to design probes for detecting ions like fluoride, with a "turn-on" fluorescence response. nih.gov
Benzo[1,2-b:6,5-b']dithiophene-4,5-diamineFluorescent ProbesIntramolecular Charge Transfer (ICT)A commercially available probe used for the rapid and sensitive detection of phosgene. mdpi.com

Future work should focus on the synthesis and characterization of the photophysical properties of this compound and its derivatives to fully assess their potential in optoelectronic devices and as novel fluorescent probes.

Role in Chemical Biology and Probe Development

The intersection of chemistry and biology relies on molecular tools to probe and visualize complex biological processes. Fluorescent probes are indispensable in this context for applications like live-cell imaging and detecting specific biomolecules. The benzothiazole scaffold is a key component in many such probes due to its favorable photophysical properties and ability to be functionalized. pcbiochemres.com

Derivatives of this compound, with their two reactive amine functional groups, are promising platforms for the development of next-generation chemical probes. The N-methylated derivative, N-Methyl-benzothiazole-2,5-diamine, has been identified as a molecule of interest in biochemical research, potentially serving as a probe in studies of enzyme inhibition and metabolic pathways due to its reactive nature. evitachem.com

The diamine functionality allows for the construction of probes that can interact with specific biological targets. For example, one amine could be used to attach a targeting moiety (e.g., a ligand for a specific receptor), while the other could be modified to modulate the fluorescence output upon a binding event. This dual functionality is a significant advantage in probe design. The development of probes based on the related 2,1,3-Benzothiadiazole core for live-cell imaging and detecting biomolecules underscores the potential of the broader diamino-benzothiazole family in chemical biology.

Further research is needed to explore the synthesis of targeted probes from the this compound scaffold and to evaluate their utility in cellular imaging and as diagnostic tools.

Challenges and Opportunities in Therapeutic Development based on the this compound Scaffold

The benzothiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. pcbiochemres.comrsc.orgjchemrev.com The substitution pattern on the benzothiazole ring is critical to its biological activity, with the C2 and C5 positions being particularly important for modification. rjptonline.org

The this compound scaffold presents unique opportunities for the development of new therapeutic agents. The diamine groups provide sites for synthetic elaboration to improve potency, selectivity, and pharmacokinetic properties. Research on the closely related N-Methyl-benzothiazole-2,5-diamine has shown it is being explored for its potential as both an antimicrobial and an anticancer agent. evitachem.com Studies on other benzothiazole derivatives have demonstrated potent anticancer activity against various human cancer cell lines, including breast, liver, and lung cancer. rjptonline.orgnih.govnih.gov For instance, some fluorinated 2-aryl benzothiazoles show high potency, while other derivatives have been developed as DNA gyrase inhibitors with activity against pathogenic bacteria. nih.govacs.org

However, the development of benzothiazole-based therapeutics is not without its challenges. A significant hurdle for some potent benzothiazole inhibitors has been poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acs.org Common issues include high lipophilicity, which can lead to low aqueous solubility and high plasma protein binding, ultimately reducing the in vivo efficacy of the compound. acs.org For example, a potent benzothiazole-based DNA gyrase inhibitor lost its antibacterial activity in the presence of human serum due to extensive plasma protein binding. acs.org

Derivative/Scaffold Therapeutic Area Key Findings / Activity Reported Challenges
N-Methyl-benzothiazole-2,5-diamineAntimicrobial, AnticancerExplored for its potential to inhibit bacterial growth and induce apoptosis in cancer cells. evitachem.comData not specified.
Fluorinated 2-Aryl BenzothiazolesAnticancerExhibited potent activity (GI50 in sub-micromolar range) against human breast cancer cell lines (MCF-7). nih.govData not specified.
Benzothiazole-based DNA Gyrase InhibitorsAntibacterialPotent inhibition of bacterial DNA gyrase and topo IV; activity against A. baumannii and P. aeruginosa. acs.orgHigh lipophilicity, low solubility, high plasma protein binding leading to loss of in-vivo activity. acs.org
General Benzothiazole DerivativesAnticancerProdrug phortress (B1677703) (NSC 710305) underwent Phase 1 clinical trials. nih.govGeneral drug resistance and toxicity issues for platinum-based drugs, motivating new scaffolds like BTA. nih.gov

The opportunity for the this compound scaffold lies in overcoming these challenges through rational drug design. The diamine groups can be functionalized to introduce polar moieties to improve solubility or to create prodrugs that enhance bioavailability. The development of this scaffold for therapeutic use requires a concerted effort in medicinal chemistry to optimize its biological activity while addressing the potential pharmacokinetic and pharmacodynamic liabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-Benzothiazole-2,5-diamine, and how can purity be ensured?

  • Methodology : The compound can be synthesized via cyclization of o-phenylenediamine derivatives with sulfur-containing reagents under controlled conditions. For example, reacting m-toluic acid with o-phenylenediamine in the presence of pyridine and a protonating agent (e.g., HCl) at elevated temperatures favors benzothiazole formation . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity assessment requires HPLC (C18 column, UV detection at 254 nm) and corroboration via NMR (<sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodology : Key spectral markers include:

  • IR : N-H stretching (~3300–3400 cm⁻¹) and C-S/C-N vibrations (1100–1250 cm⁻¹).
  • NMR : Aromatic protons in the benzothiazole ring (δ 7.2–8.0 ppm) and amine protons (δ 5.0–6.0 ppm, broad).
  • MS : Molecular ion peak at m/z 165.216 (C7H7N3S) with fragmentation patterns confirming the benzothiazole core .

Q. What are the critical storage conditions to prevent degradation of this compound?

  • Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Regularly monitor stability via TLC or HPLC, as prolonged storage can lead to oxidation or hydrolysis. Degradation products (e.g., sulfoxides) can be identified using LC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and compute frontier orbitals. HOMO localization on the amine groups indicates nucleophilic sites, while LUMO analysis reveals electrophilic regions. Solvent effects (PCM model) and transition-state simulations (NEB method) further refine reaction pathways .

Q. What experimental and analytical strategies resolve contradictions in reported fluorescence properties of benzothiazole derivatives?

  • Methodology : Conflicting fluorescence data may arise from aggregation-caused quenching (ACQ) or solvent polarity effects. Use UV-Vis (λmax ~300–350 nm) and fluorescence spectroscopy (λem ~400–500 nm) in varying solvents (e.g., DMSO, hexane). Time-resolved fluorescence decay assays differentiate intrinsic emission from excimer formation. X-ray crystallography or DFT-derived dipole moment calculations can correlate structure-photophysical relationships .

Q. How do impurities in this compound affect biological activity, and how are they quantified?

  • Methodology : Impurities (e.g., 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine) are identified via LC-MS/MS with MRM (multiple reaction monitoring). Quantification uses external calibration curves. Biological assays (e.g., enzyme inhibition studies for pancreatic lipase) compare pure vs. impure samples to assess potency loss. Orthogonal purification (preparative HPLC, ion-exchange resins) minimizes impurity interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.